Eicosapentaenoyl Ethanolamide
Overview
Description
Eicosapentaenoyl Ethanolamide is a bioactive lipid belonging to the N-acylethanolamine family. It is derived from eicosapentaenoic acid, an omega-3 fatty acid. This compound is known for its role as a cannabinoid receptor agonist, interacting with both CB1 and CB2 receptors. It has been studied for its potential anti-inflammatory, anti-proliferative, and metabolic signaling properties .
Mechanism of Action
Target of Action
Eicosapentaenoyl Ethanolamide (EPEA) is an omega-3 fatty acid and one of the N-acylethanolamines (NAEs) . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, immune response, and pain management .
Mode of Action
EPEA acts as an agonist for the cannabinoid receptors CB1 and CB2 . This means it binds to these receptors and activates them, triggering a response. The activation of these receptors by EPEA can lead to various physiological effects, such as anti-inflammatory responses and modulation of pain perception .
Biochemical Pathways
EPEA is involved in the endocannabinoid and cytochrome P450 (CYP) epoxygenase metabolic pathways . It is derived from eicosapentaenoic acid (EPA) to form epoxyeicosatetraenoic acid-ethanolamide (EEQ-EA) through the action of CYP enzymes . These metabolites are endogenously present in various organs and play a role in modulating inflammation and other physiological processes .
Result of Action
EPEA has been found to have anti-inflammatory and anti-proliferative effects . It can decrease pro-inflammatory IL-6 cytokines while increasing anti-inflammatory IL-10 cytokines . In addition, EPEA has been shown to inhibit dietary restriction-induced lifespan extension in wild-type animals .
Action Environment
The action of EPEA can be influenced by various environmental factors. For instance, the presence of other signaling molecules can affect its binding to cannabinoid receptors. Additionally, factors such as diet can influence the levels of EPEA in the body
Biochemical Analysis
Biochemical Properties
Eicosapentaenoyl Ethanolamide plays a crucial role in biochemical reactions by acting as a metabolic signal. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with cannabinoid receptors CB1 and CB2, where it acts as an agonist . These receptors are involved in various physiological processes, including pain modulation, appetite regulation, and immune response. Additionally, this compound inhibits the dietary restriction-induced lifespan extension in wild-type animals and suppresses lifespan extension in TOR pathway mutants . It also induces cell death in prostate cancer cell lines LNCaP and PC3 .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In psoriatic keratinocytes, it decreases proliferation and reduces inflammatory features . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of psoriatic keratinocytes by interacting with CB1 receptors . It also affects the expression of specific proteins involved in cell differentiation and inflammation, such as keratin 17 and psoriasin .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cannabinoid receptors CB1 and CB2, where it acts as an agonist . This interaction leads to the activation of downstream signaling pathways that regulate various physiological processes. Additionally, this compound acts as a metabolic signal that couples nutrient availability with growth and lifespan . It inhibits the dietary restriction-induced lifespan extension by modulating the TOR pathway . Furthermore, this compound induces cell death in prostate cancer cells through both cannabinoid receptor-dependent and independent mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it can inhibit the dietary restriction-induced lifespan extension in wild-type animals and suppress lifespan extension in TOR pathway mutants . Additionally, this compound has been found to decrease the proliferation of psoriatic keratinocytes over a period of 7 days . The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Caenorhabditis elegans, dietary supplementation with this compound inhibits dietary restriction-induced lifespan extension in wild-type worms and suppresses lifespan extension in TOR pathway mutants . The compound’s dosage-dependent effects on lifespan and metabolic processes highlight its potential therapeutic applications. High doses of this compound may also lead to toxic or adverse effects, which need to be carefully evaluated in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced endogenously from eicosapentaenoic acid and serves as a metabolic signal that couples nutrient availability with growth and lifespan . The compound is metabolized by enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) . These enzymes play a crucial role in regulating the levels of this compound and its biological effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For instance, in cerebrospinal fluid, this compound has been detected at significant levels, indicating its role in modulating inflammation and other physiological processes in the central nervous system .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is believed to localize in specific cellular compartments, where it interacts with target proteins and receptors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, in psoriatic keratinocytes, this compound’s effects on cell proliferation and inflammation are mediated through its interaction with CB1 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosapentaenoyl Ethanolamide can be synthesized through the amidation of eicosapentaenoic acid with ethanolamine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using lipases to catalyze the reaction between eicosapentaenoic acid and ethanolamine. This method is advantageous due to its mild reaction conditions and high specificity, which can lead to higher yields and fewer by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds present in the eicosapentaenoic acid moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, which can reduce the double bonds to single bonds.
Substitution: The hydroxyl group in ethanolamine can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated this compound.
Substitution: N-substituted ethanolamides.
Scientific Research Applications
Chemistry:
- Used as a model compound to study the behavior of N-acylethanolamines in different chemical reactions.
Biology:
- Investigated for its role in cell signaling and metabolic regulation. It has been shown to influence cell proliferation and apoptosis in various cell lines .
Medicine:
- Potential therapeutic agent for inflammatory diseases due to its anti-inflammatory properties.
- Studied for its anti-cancer effects, particularly in prostate cancer cell lines .
Industry:
- Used in the development of nutraceuticals and functional foods due to its omega-3 fatty acid content.
Comparison with Similar Compounds
Arachidonoyl Ethanolamide (Anandamide): Another N-acylethanolamine that acts as an endogenous ligand for cannabinoid receptors. It is involved in pain modulation and neuroprotection.
Docosahexaenoyl Ethanolamide: Derived from docosahexaenoic acid, this compound also interacts with cannabinoid receptors and has been studied for its neuroprotective effects.
Uniqueness: Eicosapentaenoyl Ethanolamide is unique due to its specific fatty acid composition, which imparts distinct biological activities compared to other N-acylethanolamines. Its role in metabolic signaling and lifespan regulation, particularly in model organisms like Caenorhabditis elegans, sets it apart from similar compounds .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-N-(2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKKNJPJQKTXIT-JLNKQSITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153302 | |
Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Eicosapentaenoyl Ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
109001-03-8 | |
Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109001-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eicosapentaenoyl Ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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